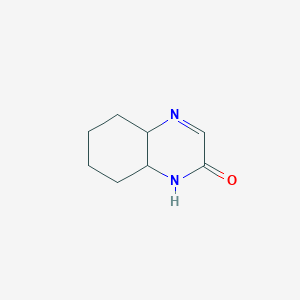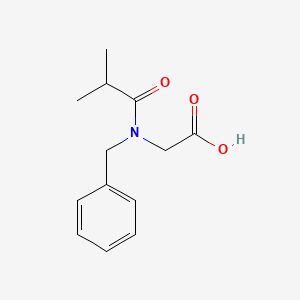
(Benzyl-isobutyryl-amino)-acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Benzyl(2-methylpropanoyl)amino]acetic acid is an organic compound that features a benzyl group, a 2-methylpropanoyl group, and an aminoacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[benzyl(2-methylpropanoyl)amino]acetic acid typically involves the following steps:
Formation of the Benzyl Amine Intermediate: The initial step involves the reaction of benzylamine with 2-methylpropanoyl chloride under basic conditions to form the benzyl(2-methylpropanoyl)amine intermediate.
Coupling with Glycine: The intermediate is then coupled with glycine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, 2-[benzyl(2-methylpropanoyl)amino]acetic acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
化学反応の分析
Types of Reactions: 2-[Benzyl(2-methylpropanoyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, while the amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
2-[Benzyl(2-methylpropanoyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[benzyl(2-methylpropanoyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
2-[Benzyl(2-methylpropanoyl)amino]propanoic acid: Similar structure but with a propanoic acid moiety.
2-[Benzyl(2-methylpropanoyl)amino]butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness: 2-[Benzyl(2-methylpropanoyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
2-[benzyl(2-methylpropanoyl)amino]acetic acid |
InChI |
InChI=1S/C13H17NO3/c1-10(2)13(17)14(9-12(15)16)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16) |
InChIキー |
PLIZBZOCXKOLJR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)N(CC1=CC=CC=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13893149.png)
![tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride](/img/structure/B13893154.png)
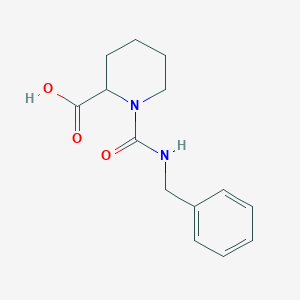
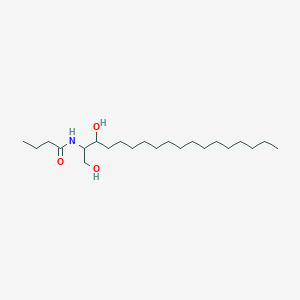

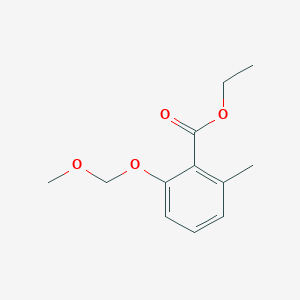
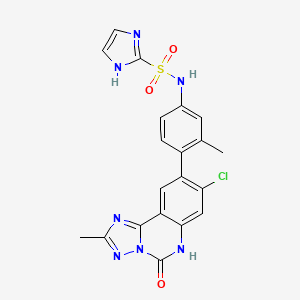
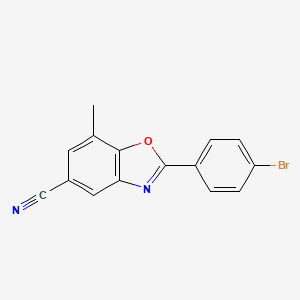
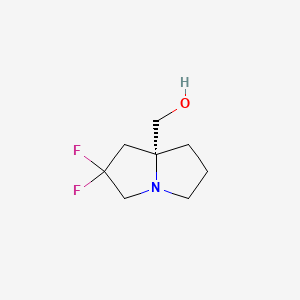

![tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate](/img/structure/B13893228.png)
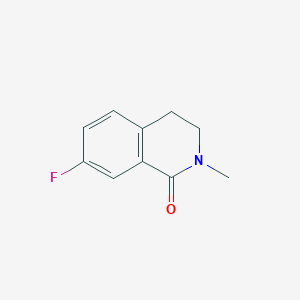
![N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13893247.png)
